![molecular formula C20H19FN2OS B2892649 N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide CAS No. 896607-91-3](/img/structure/B2892649.png)

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

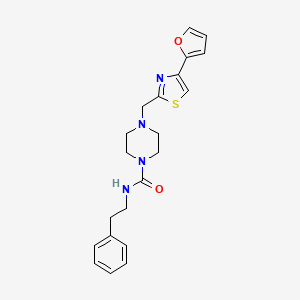

Anticancer Applications

A study by Ravinaik et al. (2021) highlights the synthesis of related compounds with potential anticancer activities. These compounds demonstrated significant effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancers, suggesting a potential application of similar thiazole derivatives in cancer treatment.

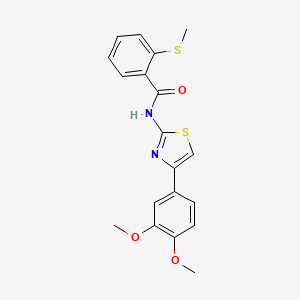

Structural Analysis and Molecular Interactions

The work by Köysal et al. (2005) investigates the structural properties of N-substituted thiazole derivatives. Understanding these molecular structures and interactions is crucial for the development of new drugs and materials, indicating the relevance of N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide in pharmaceutical research.

Fluorescent Dye Development

Witalewska et al. (2019) explored N-Ethoxycarbonylpyrene- and perylene thioamides as building blocks in synthesizing fluorescent dyes. This research indicates the potential of thiazole derivatives in creating new fluorescent materials, which could have applications in bioimaging and sensor technology.

Treatment of Parasitic Diseases

Patrick et al. (2016) investigated amide and urea derivatives of thiazol-2-ethylamines for their activity against Trypanosoma brucei, a parasite causing human African trypanosomiasis. This research underscores the potential of thiazole-based compounds in developing treatments for parasitic diseases.

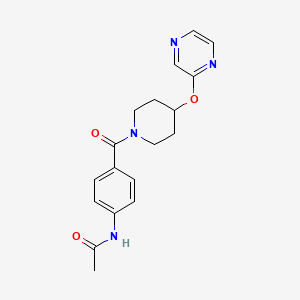

Antibacterial and Antilipase Activities

Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates and investigated their antimicrobial and antilipase activities. This study demonstrates the potential of thiazole derivatives in developing new antimicrobial agents.

Development of Antituberculosis Compounds

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors. Their findings contribute to the development of new therapeutics against tuberculosis.

Antimicrobial Agent Synthesis

Desai et al. (2013) synthesized fluorine-containing 5-arylidene derivatives with thiazolidinone to act as potential antimicrobial agents, indicating the versatility of thiazole derivatives in combating microbial infections.

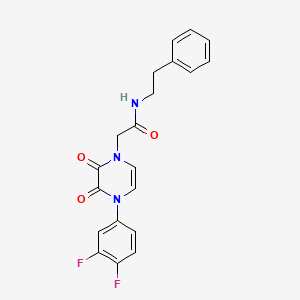

Wirkmechanismus

Target of Action

It is known that similar compounds, such as fentanyl analogs, primarily target the opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.

Mode of Action

This leads to the inhibition of pain signals, producing analgesic effects .

Biochemical Pathways

The compound is likely to affect the opioid signaling pathway. Upon binding to the opioid receptors, it may inhibit the release of neurotransmitters like substance P and calcitonin gene-related peptide (CGRP), which are involved in transmitting pain signals .

Pharmacokinetics

Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .

Result of Action

The molecular and cellular effects of the compound’s action are likely to include the inhibition of pain signals, leading to analgesic effects. Misuse can lead to severe adverse effects, including addiction, coma, and even death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic conditions may enhance the compound’s stability, while alkaline conditions may promote its degradation .

Eigenschaften

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2OS/c21-17-9-7-16(8-10-17)20-23-18(14-25-20)12-13-22-19(24)11-6-15-4-2-1-3-5-15/h1-5,7-10,14H,6,11-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYVVICIJJJLGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2892567.png)

![N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide](/img/structure/B2892569.png)

![4-Chloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B2892571.png)

![N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2892573.png)

![1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2892580.png)

![2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole](/img/structure/B2892582.png)

![5-chloro-2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2892583.png)

![1-[4-(1-Methylpyrrolidine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2892586.png)